6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2h)-one
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Overview
Description
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenylethynyl group attached to the 6th position of the isoquinoline ring and a carbonyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by palladium and often requires a copper co-catalyst. The general procedure involves the following steps:
Reagent Preparation: The starting materials include an aryl halide (such as iodobenzene) and a terminal alkyne (such as phenylacetylene).
Reaction Setup: The reagents are combined in the presence of a palladium catalyst (e.g., PdCl2) and a copper co-catalyst (e.g., CuI) in a suitable solvent (e.g., tetrahydrofuran).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 60-80°C and stirred for several hours.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
While the Sonogashira coupling reaction is commonly used in laboratory settings, industrial production methods may involve modifications to improve yield and scalability. These methods may include the use of continuous flow reactors, alternative catalysts, and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Phenylethynyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carbonyl group.
6-Phenylethynyl-isoquinoline: Similar structure but lacks the dihydroisoquinoline ring.
6-Phenylethynyl-quinoline: Similar structure but has a quinoline ring instead of an isoquinoline ring.
Uniqueness
6-(Phenylethynyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the phenylethynyl group and the carbonyl group in the dihydroisoquinoline ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C17H13NO |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |
InChI Key |
BOVJHNHRQNCDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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